molecular formula C9H18ClNO2 B1441673 3-Piperidinylmethyl propanoate hydrochloride CAS No. 1220020-97-2

3-Piperidinylmethyl propanoate hydrochloride

Cat. No.: B1441673
CAS No.: 1220020-97-2
M. Wt: 207.7 g/mol
InChI Key: HSTZSNSQAXFXQC-UHFFFAOYSA-N
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Description

3-Piperidinylmethyl propanoate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.

Properties

IUPAC Name

piperidin-3-ylmethyl propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-9(11)12-7-8-4-3-5-10-6-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTZSNSQAXFXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinylmethyl propanoate hydrochloride typically involves the reaction of piperidine with propanoic acid derivatives. One common method includes the esterification of piperidine with propanoic acid, followed by the formation of the hydrochloride salt. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-Piperidinylmethyl propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Piperidinylmethyl propanoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Piperidinylmethyl propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites on proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester and hydrochloride groups, which confer distinct chemical properties and reactivity. These features make it particularly useful in certain synthetic and industrial applications .

Biological Activity

3-Piperidinylmethyl propanoate hydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its pharmacological properties, including its interactions with various biological targets and its implications in therapeutic applications.

Chemical Structure : The molecular formula of this compound is C10H19ClN2O2. It features a piperidine ring, which is known for its role in numerous bioactive compounds.

Synthesis : The compound is synthesized through the esterification of 3-piperidinyl ethanol and propanoic acid, typically using a strong acid catalyst under reflux conditions. This process can be optimized for yield and purity in industrial settings.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, influencing various biological pathways. Notably, compounds containing piperidine moieties often exhibit significant activity against enzymes involved in neurotransmission and metabolic processes .

Pharmacological Effects

Research indicates that derivatives of piperidine, including this compound, may possess:

  • Antimicrobial Activity : Piperidine derivatives have shown potential against bacterial and fungal strains. Their ability to disrupt microbial cell membranes contributes to their antimicrobial properties.
  • Anticancer Properties : Some studies have indicated that piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated cytotoxicity in various cancer cell lines .
  • Neuroprotective Effects : The ability to inhibit acetylcholinesterase and butyrylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer’s .

Case Studies

Several studies have explored the biological activity of piperidine derivatives:

  • Antiparasitic Activity : A study demonstrated that modifications to the piperidine structure could enhance potency against Plasmodium parasites, suggesting that structural optimization is crucial for developing effective antimalarial agents .
  • Cancer Research : In vitro studies showed that certain piperidine derivatives exhibited improved cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin. These findings underscore the potential of piperidine-based compounds in cancer therapy .

Data Table: Biological Activities of Piperidine Derivatives

Activity TypeCompound ExampleObserved EffectReference
Antimicrobial3-Piperidinylmethyl propanoateInhibition of bacterial growth
AnticancerPiperidine Derivative AInduction of apoptosis in cancer cells
NeuroprotectivePiperidine Derivative BInhibition of acetylcholinesterase
AntiparasiticPiperidine Derivative CPotent activity against Plasmodium spp.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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